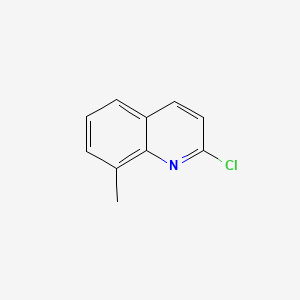

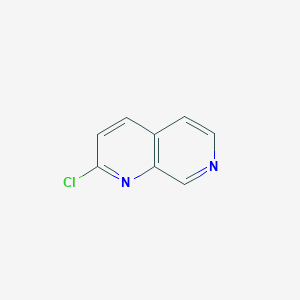

2-Chloro-1,7-naphthyridine

Übersicht

Beschreibung

“2-Chloro-1,7-naphthyridine” is a chemical compound that is used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including “2-Chloro-1,7-naphthyridine”, has been covered in various studies . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Molecular Structure Analysis

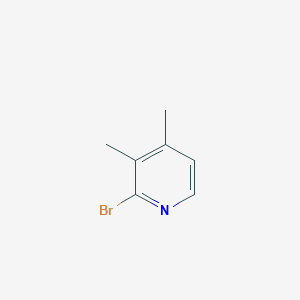

The molecular structure of “2-Chloro-1,7-naphthyridine” is similar to that of naphthalene, with two fused pyridine rings containing one nitrogen atom in each ring . The InChI code for this compound is 1S/C8H5ClN2/c9-8-7-5-10-3-1-6 (7)2-4-11-8/h1-5H .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives, including “2-Chloro-1,7-naphthyridine”, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

The physical form of “2-Chloro-1,7-naphthyridine” is solid . It is stored at ambient temperature . The molecular weight of this compound is 164.59 .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Difunctionalized Naphthyridines

- Summary of the Application: 2-Chloro-1,7-naphthyridine is used in the synthesis of difunctionalized naphthyridines, which are compounds of great importance due to their broad spectrum of biological activities .

- Methods of Application: The synthesis starts from 2-amino-7-methylnaphthyridine, which is obtained by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal . The 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine is oxidized with selenium dioxide in dioxane to the corresponding aldehyde, followed by deprotection of the N-acetyl group by hydrolysis with 1N hydrochloric acid .

- Results or Outcomes: This process affords the desired 2-amino-1,8-naphthyridine-7-carboxaldehyde in 85% yield .

Application 2: Drug Development

- Summary of the Application: Methyl 2-chloro-1,7-naphthyridine-3-carboxylate, a derivative of 2-Chloro-1,7-naphthyridine, is used in drug development due to its unique properties and structural versatility.

Application 3: Synthesis of 1,5-Naphthyridines

- Summary of the Application: 2-Chloro-1,7-naphthyridine is used in the synthesis of 1,5-naphthyridines, which are compounds of significant importance due to their wide variety of biological activities .

- Methods of Application: Chlorination of the carbonyl derivative using PCl5 or POCl3 affords the corresponding 2-chloro-1,5-naphthyridine, which is used for the dimerization of the naphthyridine to obtain 2,2’-bi-1,5-naphthyridine dimer .

- Results or Outcomes: This process affords the desired 2,2’-bi-1,5-naphthyridine dimer .

Application 4: Synthesis of 1,8-Naphthyridines

- Summary of the Application: 2-Chloro-1,7-naphthyridine is used in the synthesis of 1,8-naphthyridines, which are compounds of significant importance due to their diverse biological activities .

- Methods of Application: A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

- Results or Outcomes: This process affords the desired 1,8-naphthyridine in 62–88% yield .

Application 5: Synthesis of 1,5-Naphthyridines

- Summary of the Application: 2-Chloro-1,7-naphthyridine is used in the synthesis of 1,5-naphthyridines, which are compounds of significant importance due to their wide variety of biological activities .

- Methods of Application: Chlorination of the carbonyl derivative using PCl5 or POCl3 affords the corresponding 2-chloro-1,5-naphthyridine, which is used for the dimerization of the naphthyridine to obtain 2,2’-bi-1,5-naphthyridine dimer .

- Results or Outcomes: This process affords the desired 2,2’-bi-1,5-naphthyridine dimer .

Application 6: Synthesis of 1,8-Naphthyridines

- Summary of the Application: 2-Chloro-1,7-naphthyridine is used in the synthesis of 1,8-naphthyridines, which are compounds of significant importance due to their diverse biological activities .

- Methods of Application: A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

- Results or Outcomes: This process affords the desired 1,8-naphthyridine in 62–88% yield .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYWDKTFBMSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609413 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,7-naphthyridine | |

CAS RN |

35192-05-3 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.